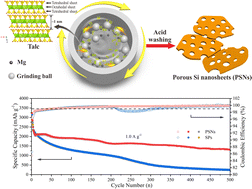Mechanochemical reduction of clay minerals to porous silicon nanoflakes for high-performance lithium-ion battery anodes†
Chemical Communications Pub Date: 2023-11-09 DOI: 10.1039/D3CC04403C
Abstract
Hierarchically porous silicon nanoflakes were synthesized from natural talc via a mechanochemical reduction method, which showed great potential in the scalable production of silicon nanoflakes due to the abundant precursor and facile strategy. The unique layered structure and chemical composition of talc enabled the formation of two-dimensional nanostructured silicon without any additional templates. As lithium-ion battery anodes, the silicon nanoflakes showed excellent electrochemical properties.


Recommended Literature
- [1] Electrospray mass spectrometry of highly moisture-sensitive metal alkoxides
- [2] Hierarchically structured microchip for point-of-care immunoassays with dynamic detection ranges†
- [3] Ladder-type poly(benzopentalene) derivatives with tunable energy levels by “click” reaction
- [4] Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3†
- [5] Calcium phosphate-based materials of natural origin showing photocatalytic activity†
- [6] Recent progress in selenite and tellurite based SHG materials
- [7] A scalable synthesis of highly stable and water dispersible Ag44(SR)30 nanoclusters†
- [8] Discovery of a novel small molecular peptide that disrupts helix 34 of bacterial ribosomal RNA†
- [9] A simple self-assembly route to single crystalline SnO2 nanorod growth by oriented attachment for dye sensitized solar cells
- [10] Biohybrid neural interfaces: improving the biological integration of neural implants










